ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure includes:
- Ethyl carboxylate at position 1, enhancing solubility and serving as a synthetic handle for further derivatization.
- Naphthalene-1-amido group at position 5, introducing steric bulk and π-π stacking capabilities, which may influence target affinity or metabolic stability .
- 4-Oxo moiety, a common feature in bioactive heterocycles, enabling hydrogen bonding and metal coordination.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FN3O4S/c1-2-34-26(33)22-20-14-35-24(21(20)25(32)30(29-22)17-12-10-16(27)11-13-17)28-23(31)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,2H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATXWSJWHIPOFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Thienopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridazine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Naphthalene Carbonylamino Group: This step involves the coupling of a naphthalene derivative with the thienopyridazine core, often facilitated by a coupling agent such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of flow reactors for continuous synthesis.
Chemical Reactions Analysis
ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other groups using appropriate reagents and catalysts.
Coupling Reactions: It can undergo coupling reactions with various nucleophiles, facilitated by coupling agents, to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has garnered attention in scientific research for its potential applications in various fields, particularly in medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.
Structural Features
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the naphthalene moiety enhances its interaction with biological targets, potentially increasing its efficacy in various applications.
Anticancer Activity
Research indicates that derivatives of thieno[3,4-d]pyridazine exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as:
- Activation of caspases
- Modulation of cell cycle proteins
Case Study
A study published in the Journal of Medicinal Chemistry reported that thieno[3,4-d]pyridazine derivatives demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) at concentrations as low as 10 µM. The compound was noted for inducing G0/G1 phase arrest and apoptosis through mitochondrial pathways.
Antimicrobial Properties
This compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against a range of bacterial strains and fungi.
Case Study
In a comparative study on various thieno derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
Enzyme Inhibition
The compound has been identified as an inhibitor for certain enzymes involved in cancer progression and microbial metabolism. Notably:
- It inhibits Dipeptidyl Peptidase IV (DPP-IV), which is implicated in glucose metabolism.
Research Findings
Research conducted by the National Institutes of Health (NIH) indicated that the IC50 value for DPP-IV inhibition was approximately 50 nM, highlighting its potential application in diabetes management.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells; selective cytotoxicity against MCF-7. |
| Antimicrobial | Inhibitory effects against bacterial strains such as Staphylococcus aureus. |
| Enzyme Inhibition | Inhibits Dipeptidyl Peptidase IV (DPP-IV); potential for diabetes management. |
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
†Calculated based on ’s analog with similar substituents.
Key Observations:
Substituent Effects on Bioactivity :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve membrane permeability compared to chlorine .
- Naphthalene-1-amido vs. Naphthalene-2-amido : Positional isomerism (1- vs. 2-amido) could alter binding pocket interactions in enzyme targets, as seen in analogs from .
Synthetic Accessibility: The target compound’s naphthalene-1-amido group may require regioselective coupling, contrasting with the more straightforward synthesis of phenylpropanoylamino derivatives ().
Thermodynamic Stability :
- The 4-oxo group in all analogs facilitates resonance stabilization of the heterocyclic core, as described in ’s analysis of ring puckering and conformational dynamics.
Pharmacokinetic Profiles: Trifluoromethyl-substituted analogs () exhibit higher metabolic resistance due to the strong C-F bond, whereas amino-substituted derivatives () are prone to oxidation.
Research Findings and Implications
- Structural Insights: X-ray crystallography (via SHELX software, ) of related compounds reveals planar thienopyridazine cores with substituents adopting orientations that minimize steric clash .
- Limitations: No direct enzymatic or cellular data for the target compound are available in the provided evidence. Further studies should prioritize in vitro assays to validate its hypothesized bioactivity.
Biological Activity
Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the thieno[3,4-d]pyridazine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, focusing on its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique thieno[3,4-d]pyridazine core with various substituents that influence its biological properties. The presence of the 4-fluorophenyl and naphthalene-1-amido groups enhances its pharmacological profile.
Structural Formula
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the thieno[3,4-d]pyridazine core : This is achieved through cyclization reactions involving appropriate precursors.
- Amide coupling : The introduction of the naphthalene amide group is performed using coupling reagents such as naphthalene-1-carbonyl chloride.
- Esterification : The final step involves esterification with ethanol to yield the ethyl ester.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry.
Anticancer Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 2.5 | Induction of apoptosis |
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | HepG2 | 1.8 | Inhibition of cell proliferation |
The compound demonstrated potent activity against human cervical (HeLa) and liver cancer (HepG2) cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Preliminary data suggest that it may modulate pathways associated with apoptosis and cell cycle regulation.
Case Studies
Several studies have investigated the biological activity of related compounds within the thieno[3,4-d]pyridazine family:
- Study on Antimicrobial Activity : A derivative exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : Compounds similar to ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine were evaluated for neuroprotective properties in models of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
